7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile is a heterocyclic compound belonging to the benzodiazole family. This compound is notable for its potential applications in various scientific fields, particularly in medicinal chemistry and material science. It is characterized by a complex structure that includes a bromine atom, a butyl group, and a carbonitrile functional group.
Classification: This compound is classified under building blocks and miscellaneous chemical categories, indicating its utility in synthetic organic chemistry and research applications .
The synthesis of 7-bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile typically involves several key steps:
Technical details regarding reaction conditions (temperature, time, and concentrations) are critical for optimizing yields and purity during synthesis .
The molecular structure of 7-bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H14BrN3 |
| Molecular Weight | 292.17 g/mol |
| SMILES Representation | CCCCC(C)C1=CC2=C(C(=C1)Br)N(C(=N2)C)C |
This structure contributes to its chemical reactivity and potential biological activity .
7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile can participate in various chemical reactions due to its functional groups:
These reactions are essential for developing derivatives with enhanced properties or new functionalities .
The mechanism of action for compounds like 7-bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile often involves interactions at the molecular level that affect biological systems:
Research indicates that similar compounds exhibit significant biological activities through these mechanisms .
Relevant data on these properties highlight the compound's versatility in synthetic applications .
7-Bromo-1-butyl-2-methyl-1,3-benzodiazole-5-carbonitrile has several scientific uses:
CAS No.: 2198-92-7
CAS No.: 81129-73-9
CAS No.: 27973-72-4
CAS No.: 948557-12-8
CAS No.: 3773-25-9
CAS No.: